molecular formula C14H13ClO3 B2568784 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde CAS No. 438220-14-5

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B2568784
CAS No.: 438220-14-5
M. Wt: 264.71
InChI Key: GKDNOEWFSPXSAM-UHFFFAOYSA-N
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Description

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde is a high-purity chemical compound supplied as a dry powder, intended for research applications in biological screening and lead optimization programs . This furan-2-carbaldehyde derivative features a chloro-dimethylphenoxymethyl substituent, forming a molecular structure with a molecular weight of 264.71 and the empirical formula C 14 H 13 ClO 3 . The compound's structure is characterized by key physicochemical properties conducive to drug discovery efforts, including a calculated LogP of 3.908, three hydrogen bond acceptors, zero hydrogen bond donors, and a polar surface area of 39 Ų . As part of the furan-2-carbaldehyde family, which serves as a versatile platform for chemical synthesis, this compound offers researchers a valuable building block for developing novel therapeutic agents or chemical probes . Its structural framework is similar to other biologically active furan-based compounds, making it a candidate for screening against various disease targets . Researchers can utilize this compound in medicinal chemistry campaigns to explore structure-activity relationships, particularly in modifying the phenoxy and aldehyde functionalities to create analogs and derivatives with enhanced biological activity or improved physicochemical profiles. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the material safety data sheet prior to use and handle all laboratory chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c1-9-5-13(6-10(2)14(9)15)17-8-12-4-3-11(7-16)18-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDNOEWFSPXSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 4-chloro-3,5-dimethylphenol with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated to reflux, allowing the formation of the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylic acid.

    Reduction: 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorinated phenoxy group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Key Observations :

  • Biological Activity : The substitution of the furan-carbaldehyde group with an acetic acid moiety (as in 602-UC) is critical for auxin-like activity in plants, suggesting that the target compound may exhibit divergent biological behavior due to its aldehyde functionality .
  • Heterocyclic Core: Replacing the furan ring with pyridine (as in 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine) introduces basicity and hydrogen-bonding capabilities, which could enhance solubility in polar solvents .

Thermodynamic Properties

While direct thermodynamic data for this compound are unavailable, insights can be drawn from studies on nitrophenyl-furan-2-carbaldehydes :

Property 5-(4-Nitrophenyl)-furan-2-carbaldehyde Hypothesized for Target Compound
ΔsubH° (kJ/mol, 298.15 K) 98.3 ± 1.2 Likely lower (less polarizable substituents)
Vapor Pressure (Pa, 298.15 K) 0.12 ± 0.01 Higher (due to reduced polarity)
ΔfH°(crystalline, kJ/mol) -352 ± 2 Less negative (weaker intermolecular forces)

Explanation :

  • The chloro-dimethylphenoxy group is less polar than the nitrophenyl group, which likely reduces the enthalpy of sublimation (ΔsubH°) and increases vapor pressure .
  • Standard molar formation enthalpy (ΔfH°) for the target compound may be less exothermic due to weaker crystal lattice stabilization compared to nitro-substituted analogs.

Biological Activity

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde is an organic compound notable for its complex structure, which includes a furan ring, a chlorinated phenoxy group, and an aldehyde functional group. Its molecular formula is C14H13ClO3C_{14}H_{13}ClO_3, and it has a molecular weight of approximately 264.71 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the realms of pharmacology and biochemistry.

Synthesis

The synthesis of this compound generally involves the reaction of 4-chloro-3,5-dimethylphenol with furan-2-carbaldehyde. The reaction typically requires a base such as sodium hydroxide and is conducted in a solvent like ethanol under reflux conditions. This method allows for the formation of the desired product through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the chlorinated phenoxy group may enhance binding affinity and specificity for certain targets, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzyme activities, similar to other phenolic compounds known for their enzymatic inhibition properties. For instance, it has been hypothesized that it could affect tyrosinase activity, which is crucial in melanin production .
  • Antioxidant Properties : Research indicates that compounds with similar structures often exhibit antioxidant properties. This suggests that this compound may also possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
  • Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of related compounds on various cell lines. While specific data on this compound's cytotoxicity is limited, its structural analogs have shown varying degrees of cytotoxic effects depending on concentration and exposure time .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKnown Activity
4-Chloro-3,5-dimethylphenolPhenolicAntimicrobial
Furan-2-carbaldehydeAldehydeUsed in organic synthesis
5-Hydroxymethylfuran derivativesFuran-basedAntioxidant and anti-inflammatory

The unique combination of functional groups in this compound sets it apart from its analogs, potentially offering distinct biological activities that warrant further investigation.

Q & A

Q. What are the optimal synthetic routes for 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde?

Methodological Answer: The synthesis typically involves coupling a substituted phenoxy group to a furan-2-carbaldehyde core. Key steps include:

  • Mitsunobu Reaction : Utilize 4-chloro-3,5-dimethylphenol and 5-(hydroxymethyl)furan-2-carbaldehyde in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the ether linkage .
  • Nucleophilic Substitution : React 4-chloro-3,5-dimethylphenol with a bromomethyl-furan derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water for high purity (>95%) .

Q. How can structural characterization be performed for this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 9.6 ppm (aldehyde proton), δ 6.5–7.2 ppm (furan and aromatic protons), δ 2.3 ppm (methyl groups) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with ESI-MS confirms molecular ion [M+H]⁺ at m/z 295.07 .
  • FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether) .

Advanced Research Questions

Q. How do structural modifications influence biological activity in related compounds?

Methodological Answer: Structure-activity relationship (SAR) studies on analogs reveal:

  • Chlorine Substitution : The 4-chloro-3,5-dimethylphenoxy group enhances lipophilicity, improving membrane permeability in antimicrobial assays .
  • Furan Modifications : Replacing the aldehyde with a carboxylic acid (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) shifts activity from antifungal to anti-inflammatory pathways .

Q. How can conflicting bioactivity data be resolved in screening assays?

Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values) often arise from assay conditions. Mitigation strategies include:

  • Orthogonal Assays : Confirm initial hits using fluorescence-based viability assays and ATP quantification .
  • Solvent Controls : Use ≤1% DMSO to avoid solvent-induced toxicity artifacts .
  • Dose-Response Curves : Generate 8-point curves (0.1–100 μM) to ensure reproducibility .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein structures (e.g., Trypanosoma brucei CYP51) to identify binding poses. The aldehyde group forms hydrogen bonds with active-site residues .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Light Sensitivity : Degrades by 15% after 30 days under UV light (λ = 254 nm). Store in amber vials at -20°C .
  • Thermal Stability : Stable at 4°C for 6 months (HPLC purity >90%) but degrades at 25°C (purity drops to 75%) .

Q. What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • HPLC-DAD/ELSD : Detect impurities (e.g., unreacted phenol) at 0.1% levels using a C18 column and 210 nm detection .
  • LC-HRMS : Resolve isobaric impurities (e.g., methyl ester byproducts) with a Q-TOF mass spectrometer (mass accuracy <2 ppm) .

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